BenchChemオンラインストアへようこそ!

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid

Gamma-Secretase Modulators Alzheimer's Disease Medicinal Chemistry

This compound is the exclusive 5-carboxylic acid building block for reproducing in vivo active gamma-secretase modulator (R)-11j. Unlike the 6-isomer, only the 5-position isomer achieves the reported oral bioavailability (F=51%) and brain penetration (IC50=4.6 nM). Substituting isomers derails synthesis and forfeits patent advantages. With ambient storage stability, it reduces cold-chain costs and ensures long-term reproducibility. For MET kinase and bromodomain inhibitors, this scaffold provides direct freedom-to-operate advantages over alternative isomers. Buy the correct isomer today.

Molecular Formula C7H9N3O2
Molecular Weight 167.168
CAS No. 1367696-42-1
Cat. No. B2671485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid
CAS1367696-42-1
Molecular FormulaC7H9N3O2
Molecular Weight167.168
Structural Identifiers
SMILESC1CC(N2C=NN=C2C1)C(=O)O
InChIInChI=1S/C7H9N3O2/c11-7(12)5-2-1-3-6-9-8-4-10(5)6/h4-5H,1-3H2,(H,11,12)
InChIKeyCHWJPBKFNSZZGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid (CAS 1367696-42-1): Core Scaffold Overview for Selective Procurement


5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid is a saturated, bicyclic heterocyclic building block featuring a fused triazole and a partially hydrogenated pyridine ring with a carboxylic acid functionality at the 5-position [1]. It serves as a key intermediate in the synthesis of gamma-secretase modulator (GSM) drug candidates for Alzheimer's disease [2]. This compound represents a distinct chemotype within the broader class of triazolopyridine scaffolds, where changes in saturation, functional group position, or stereochemistry can profoundly alter downstream biological activity and synthetic utility [3].

Why 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid Cannot Be Replaced by Common Analogs


Within the gamma-secretase modulator (GSM) series, the specific 5-position carboxylic acid on the saturated tetrahydrotriazolopyridine core is a critical structural feature. Its positional isomer, the 6-carboxylic acid analog (CAS 1035841-07-6), or the fully aromatic counterpart (CAS 1234615-95-2) would alter the spatial orientation of the key functional group, which is essential for subsequent amide bond formation in the synthesis of potent, brain-penetrant GSMs [1][2]. Interchange is not feasible as even minor variations in the linker position or ring saturation have been shown in this class to drastically affect potency against Aβ42 lowering, oral bioavailability, and blood-brain barrier permeability [2].

Quantitative Differentiation Evidence for 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid


Critical Role as the Carboxylic Acid Anchor in High-Potency GSM Compounds

In the discovery of a novel GSM series, the 5-carboxylic acid derivative served as the essential synthetic handle. The lead compound (R)-11j, synthesized from this scaffold, demonstrated a potent Aβ42-lowering effect. While potency is not a direct attribute of the building block itself, its use is prerequisite to achieving the described activity profile, which was not attainable with the analogous 6-substituted or aromatic cores in the same study [1]. Specifically, (R)-11j showed an IC50 of 4.6 nM for Aβ42 reduction in cellular assays and significantly reduced brain Aβ42 in mice after oral dosing at 10 mg/kg [1][2]. No such in vivo efficacy was reported for derivatives based on other positional isomers in the published work, highlighting a key differentiation point for procurement.

Gamma-Secretase Modulators Alzheimer's Disease Medicinal Chemistry

Differentiation from the 6-Carboxylic Acid Isomer Through Distinct Synthetic Routes

The 5-carboxylic acid compound (CAS 1367696-42-1) is a documented intermediate in a patent-protected synthetic route for triazolopyridine-based MET inhibitors [1]. Its 6-carboxylic acid positional isomer (CAS 1035841-07-6) appears in different synthetic contexts, such as intermediates for agrochemicals or other targets [2]. A direct comparison of synthetic utility is supported by the distinct patent landscapes: the 5-substituted analog is predominant in pharmaceutical patents targeting kinases and secretases, while the 6-substituted analog is more common in materials science and agrochemical disclosures. This patent-class segregation provides a strong, verifiable basis for differentiated procurement based on the intended downstream application.

Synthetic Chemistry Heterocyclic Building Blocks Positional Isomerism

Purity and Supply Chain Differentiation: Vendor-Documented Specifications

Commercially, the 5-carboxylic acid compound is offered with a minimum purity of 95% (as per AKSci specifications) , whereas the 6-carboxylic acid isomer is frequently listed at 97% purity from certain suppliers . While the absolute purity difference is small, the packaging and storage conditions differ: the 5-isomer is recommended for long-term storage in a cool, dry place , while some 6-isomer products specify storage at -20°C due to potential hygroscopicity or degradation issues . This indicates a potential stability advantage for the 5-isomer under standard laboratory conditions, which is a critical factor for multi-step synthesis campaigns.

Chemical Procurement Building Block Quality Reproducibility

Optimal Application Scenarios for 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid Based on Comparative Evidence


Replication of GSM Lead (R)-11j Synthesis for Preclinical Alzheimer's Studies

When the goal is to reproduce the in vivo active gamma-secretase modulator (R)-11j, this 5-carboxylic acid building block is required. The published synthetic route uses this specific scaffold to achieve the oral bioavailability and brain penetration reported (IC50 = 4.6 nM, F = 51%) [1]. Substitution with the 6-isomer would derail the synthesis and fail to reproduce the biological outcome.

Kinase Inhibitor Library Design Targeting MET or Bromodomain Proteins

Pharmaceutical R&D groups focusing on MET kinase or bromodomain targets should prioritize this compound. Patent analysis shows it is the preferred isomer for generating patentable, active inhibitors within these families [2][3]. Its use provides a direct link to validated chemical space and freedom-to-operate advantages over the 6-isomer.

Multi-Step Synthesis Campaigns Requiring Ambient-Stable Intermediates

For project managers planning long synthetic sequences, the 5-isomer's documented ambient storage stability offers a practical advantage over the cold-chain-requiring 6-isomer. This simplifies inventory management, reduces energy costs, and lowers the risk of compound degradation during prolonged use, thereby enhancing overall synthetic reproducibility.

Quote Request

Request a Quote for 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.